molecular formula C18H39N B047920 Trihexylamine CAS No. 102-86-3

Trihexylamine

Cat. No.: B047920
CAS No.: 102-86-3
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
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Description

Trihexylamine is an organic compound with the molecular formula C18H39N. It is a tertiary amine, characterized by three hexyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a distinct amine odor. This compound is known for its use as a reagent in organic synthesis and as an extractant in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexylamine can be synthesized through several methods. One common method involves the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. For example, the hydrogenation of hexanenitrile in the presence of a palladium catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Trihexylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced to secondary or primary amines under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Scientific Research Applications

Trihexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trihexylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. In biological systems, this compound can interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

    Triethylamine: A smaller tertiary amine with three ethyl groups.

    Tripropylamine: A tertiary amine with three propyl groups.

    Tributylamine: A tertiary amine with three butyl groups.

Comparison:

This compound’s unique properties, such as its higher boiling point and lower basicity, make it suitable for specific applications where smaller amines might not be as effective.

Properties

IUPAC Name

N,N-dihexylhexan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Source PubChem
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DSSTOX Substance ID

DTXSID8059263, DTXSID301022397
Record name N,N-Dihexyl-1-hexanamine
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1-Hexanamine, N,N-dihexyl-
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CAS No.

102-86-3, 68038-01-7
Record name Trihexylamine
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Record name 1-Hexanamine, N,N-dihexyl-
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Record name N,N-Dihexyl-1-hexanamine
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Synthesis routes and methods I

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods II

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods III

Procedure details

Example 1 was carried out in laboratory plant 1. 1760 g/h of methyl formate via stream (1a) and 849 g/h of water via stream (1c) were metered by means of metering pumps into the stirred vessel A1. Stream (1c) was taken from the mixing vessel X and was composed of fresh water via stream (1b) and recycled water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into this tube reactor A3. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into this tube reactor A4. The streams (8a) and (8b) were taken from the vessel Y which served to distribute the tri-n-hexylamine recirculated via stream (8) to the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trihexylamine
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Trihexylamine
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Trihexylamine
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Customer
Q & A

Q1: What is the molecular formula and weight of Trihexylamine?

A1: this compound has the molecular formula C18H39N and a molecular weight of 269.52 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy to elucidate the structure of this compound-containing polymers. [] Additionally, Raman spectroscopy helps evaluate its selectivity in bifunctional anion exchange resins. []

Q3: How does this compound perform under high-pressure conditions?

A3: this compound plays a crucial role in the synthesis of the high-pressure polymorph of nanocrystalline LiFePO4 even at ambient pressure and low temperature. []

Q4: Can this compound be used in the synthesis of PVC materials?

A4: Yes, this compound serves as an antistatic agent in the formulation of environmentally friendly polyvinyl chloride (PVC) hose material. It enhances the material's low-temperature resistance, flexibility, and flame retardance. []

Q5: How does this compound function as a catalyst in polymerization reactions?

A5: this compound acts as a catalyst in the copolymerization of epoxides with cyclic anhydrides, facilitating the formation of polyester. []

Q6: Can this compound be utilized for the synthesis of quaternary ammonium compounds?

A6: Yes, this compound reacts with dimethyl carbonate to form quaternary ammonium methyl carbonates. Researchers have investigated the kinetics of this reaction, revealing valuable insights into reaction rates and activation energies. [, ]

Q7: What is the role of this compound in the allylation of phenol?

A7: this compound acts as an activator for quaternary ammonium poly(styrene-co-methylstyrene) catalysts used in the allylation of phenol. The structure of the catalyst, particularly the degree of ring substitution and crosslinkage, significantly influences the reaction's effectiveness. [, ]

Q8: How does the structure of a quaternary ammonium catalyst activated with this compound affect its catalytic activity?

A8: Research indicates that a catalyst with 10% ring substitution and 2% crosslinkage, activated with this compound, provides the best reactivity for the allylation of phenol. []

Q9: Can this compound be used in the development of supported liquid membranes for batteries?

A9: Yes, studies show that treating microporous polymeric films with this compound solutions can significantly increase zinc penetration resistivity, enhancing their potential application as separators in nickel-zinc secondary batteries. []

Q10: How does this compound compare to other tertiary amines in terms of extraction efficiency?

A11: Research indicates that this compound, in combination with an alcohol, exhibits the greatest synergistic effect in the extraction of carboxylic acids from aqueous solutions compared to other trialkylamines. []

Q11: Can this compound be used in the extraction of linear alkylbenzene sulfonates?

A13: Yes, this compound serves as an effective ion-pairing agent in the hollow fiber liquid phase micro-extraction of linear alkylbenzene sulfonates from aqueous samples. []

Q12: What is the role of this compound in solid-phase extraction methods for toxicological analysis?

A14: this compound, alongside nalorphine, serves as an internal standard in solid-phase extraction methods employing Bond-Elut Certify columns. This approach enables the simultaneous determination of various drugs of abuse and prescribed medications in biological fluids. []

Q13: Can supercritical water remove heteroatoms from this compound?

A15: Research suggests that supercritical water can facilitate the removal of nitrogen from this compound, offering a potential method for the treatment of hazardous materials containing this compound. []

Q14: What is the role of this compound in the synthesis of phthalocyanine-containing epoxy oligomers?

A17: this compound is used in the synthesis of CuPhc[COOH]4[SO3NH(C6H13)3]4, a salt used in the production of phthalocyanine-containing epoxy oligomers. The hydrophobic properties of this compound contribute to the lower hygroscopicity of the final product. []

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